molecular formula C6H6Cl2N2 B2575322 4-Chloro-5-(2-chloroethyl)pyrimidine CAS No. 19144-70-8

4-Chloro-5-(2-chloroethyl)pyrimidine

Cat. No.: B2575322
CAS No.: 19144-70-8
M. Wt: 177.03
InChI Key: WWQRBWHHBMWGFU-UHFFFAOYSA-N
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Description

4-Chloro-5-(2-chloroethyl)pyrimidine is a chemical compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to pyridine. This compound is characterized by the presence of chlorine atoms at the 4 and 5 positions of the pyrimidine ring and an ethyl group substituted with chlorine at the 2 position. It is used in various scientific research domains due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-(2-chloroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method is the reaction of 4,5-dichloropyrimidine with ethylene in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing advanced reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-(2-chloroethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-5-(2-chloroethyl)pyrimidine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Chloro-5-(2-chloroethyl)pyrimidine involves its interaction with various molecular targets. In biological systems, it can interact with nucleic acids, potentially inhibiting DNA replication and transcription. This interaction is facilitated by the compound’s ability to form covalent bonds with nucleophilic sites on DNA .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-5-(2-chloroethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its dual chlorine substitution makes it particularly useful in nucleophilic substitution reactions, and its ethyl group enhances its interaction with biological molecules .

Properties

IUPAC Name

4-chloro-5-(2-chloroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c7-2-1-5-3-9-4-10-6(5)8/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWQRBWHHBMWGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)Cl)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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